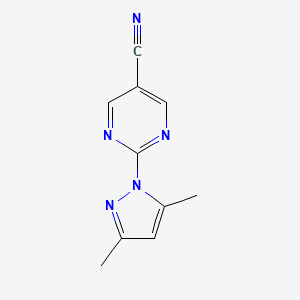
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as '2C-F' and belongs to the phenethylamine class of compounds. It is a derivative of 2C-E, which is a well-known psychedelic drug. However, unlike 2C-E, 2C-F has not been studied for its psychoactive effects. Instead, researchers are exploring its potential as a therapeutic agent for various medical conditions.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS/MS)
A study detailed the development of an HPLC-MS/MS method for the detection and quantification of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine in a case of severe intoxication. This highlights the use of dimethoxyphenyl compounds in toxicology and analytical chemistry for the identification and quantification of novel psychoactive substances (Poklis et al., 2014).
Carbonic Anhydrase Inhibitory Properties
Research on bromophenols, including derivatives with dimethoxyphenyl groups, explored their inhibitory effect on human carbonic anhydrase II, an enzyme critical for various physiological functions. Some synthesized compounds demonstrated significant inhibitory activity, suggesting potential for developing new drugs to treat conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
NMDA Receptor Antagonists
A novel class of diphenylpropylamine compounds, including 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, has been explored as NMDA receptor antagonists. These compounds have potential therapeutic applications in neuroprotective treatments and in managing conditions associated with NMDA receptor overactivity (Moe et al., 1998).
Cytochrome P450 Enzyme Metabolism
Another study focused on the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds by cytochrome P450 enzymes, shedding light on the metabolic pathways and potential interactions of psychoactive substances with the enzyme system in the human liver (Nielsen et al., 2017).
Antioxidant Capacity Enhancement
The laccase-mediated oxidation of 2,6-dimethoxyphenol was studied for producing compounds with higher antioxidant capacity. This research demonstrates the potential of dimethoxyphenyl compounds in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-11(23-13-6-4-12(18)5-7-13)17(20)19-15-10-14(21-2)8-9-16(15)22-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKGLZULAYVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

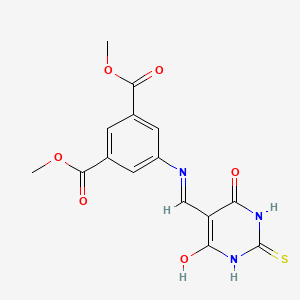

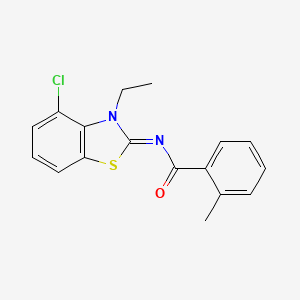
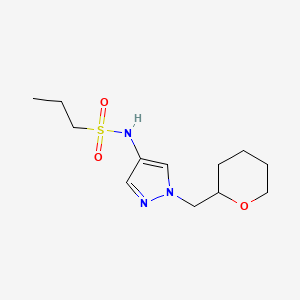
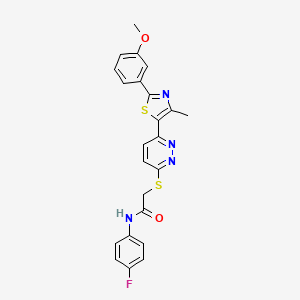
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)

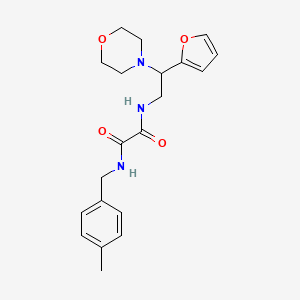
![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2769995.png)
![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)
